molecular formula C12H19N3O4S B15275007 N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide

N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B15275007
M. Wt: 301.36 g/mol
InChI Key: QZAGJTGSYRVVQK-UHFFFAOYSA-N
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Description

N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide is a versatile chemical compound with a molecular formula of C12H19N3O4S and a molecular weight of 301.36 g/mol . This compound is known for its unique structure, which includes an aminohexyl group, a nitrobenzene moiety, and a sulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 1-aminohexane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Hydrochloric acid or sodium hydroxide.

    Substitution: Alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: N-(1-Aminohexan-2-yl)-2-aminobenzene-1-sulfonamide.

    Reduction: 2-Nitrobenzenesulfonic acid.

    Substitution: N-(1-Aminohexan-2-yl)-2-substituted-benzene-1-sulfonamide.

Scientific Research Applications

N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The nitro and sulfonamide groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H19N3O4S

Molecular Weight

301.36 g/mol

IUPAC Name

N-(1-aminohexan-2-yl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C12H19N3O4S/c1-2-3-6-10(9-13)14-20(18,19)12-8-5-4-7-11(12)15(16)17/h4-5,7-8,10,14H,2-3,6,9,13H2,1H3

InChI Key

QZAGJTGSYRVVQK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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